molecular formula C12H14O B071606 3-Isopropyl-2-methylbenzofuran CAS No. 160875-30-9

3-Isopropyl-2-methylbenzofuran

Cat. No.: B071606
CAS No.: 160875-30-9
M. Wt: 174.24 g/mol
InChI Key: QDVBMICXXRKLGB-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methylbenzofuran (CAS 92013-10-0) is a substituted benzofuran derivative with a methyl group at position 2 and an isopropyl group at position 3 of the fused benzofuran ring system. Benzofurans are heterocyclic compounds known for their biological relevance and structural versatility in medicinal and materials chemistry. The compound’s molecular formula is C₁₂H₁₄O, with a molecular weight of 174.24 g/mol [12].

Properties

CAS No.

160875-30-9

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-methyl-3-propan-2-yl-1-benzofuran

InChI

InChI=1S/C12H14O/c1-8(2)12-9(3)13-11-7-5-4-6-10(11)12/h4-8H,1-3H3

InChI Key

QDVBMICXXRKLGB-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2O1)C(C)C

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C(C)C

Synonyms

Benzofuran,2-methyl-3-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Key structural analogues differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis based on crystallographic, synthetic, and physicochemical

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Interactions
3-Isopropyl-2-methylbenzofuran 3-isopropyl, 2-methyl Benzofuran core C₁₂H₁₄O 174.24 Limited crystallographic data in evidence; inferred planar benzofuran ring [12].
5-Isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran 5-isopropyl, 2-methyl, 3-SO₂Ph Sulfonyl, benzofuran C₁₈H₁₈O₃S 314.38 Dihedral angle: 79.37° (benzene vs. benzofuran); π–π stacking (3.762 Å) [9].
2-(5-Isopropyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-isopropyl, 3-SMe, 2-CH₂COOH Sulfanyl, acetic acid C₁₅H₁₆O₃S 292.35 Planar benzofuran (deviation ≤0.011 Å); O–H⋯O H-bonds, π–π interactions (3.430 Å) [3].
Isopropyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate 5-Cl, 3-SOCH₃, 2-CH₂COOⁱPr Sulfinyl, ester C₁₄H₁₅ClO₄S 314.77 Triclinic crystal system; C–H⋯π and π–π interactions [10].

Crystallographic and Intermolecular Interactions

  • 5-Isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran : The sulfonyl group introduces steric bulk, leading to a large dihedral angle (79.37°) between the benzofuran and phenyl rings. Crystal packing is stabilized by π–π stacking (3.762 Å) and C–H⋯π interactions [9].
  • 2-(5-Isopropyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid : The carboxylic acid group facilitates dimerization via O–H⋯O hydrogen bonds, while π–π interactions between furan rings (3.430 Å) enhance stability [3].
  • Sulfinyl vs. Sulfonyl Analogues : Sulfinyl derivatives (e.g., ) exhibit reduced symmetry compared to sulfonyl analogues, influencing crystal packing and intermolecular interactions [10].

Physicochemical Properties

  • Planarity : The benzofuran core remains planar (mean deviation ≤0.011 Å) across derivatives, but substituents like sulfonyl groups induce torsional strain [9].
  • Hydrogen Bonding : Carboxylic acid and ester functionalities dominate intermolecular interactions, whereas sulfonyl/sulfinyl groups rely on π–π and C–H⋯π interactions [10].

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